molecular formula C21H42O5 B12687754 10-Hydroxyoctadecanoic acid, monoester with glycerol CAS No. 71929-21-0

10-Hydroxyoctadecanoic acid, monoester with glycerol

Cat. No.: B12687754
CAS No.: 71929-21-0
M. Wt: 374.6 g/mol
InChI Key: HZDWVQJHUMNEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyoctadecanoic acid, monoester with glycerol typically involves the esterification of 10-hydroxyoctadecanoic acid with glycerol. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of high-purity reactants and controlled reaction environments are crucial for the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 10-Hydroxyoctadecanoic acid, monoester with glycerol is used in the synthesis of various organic compounds and as a reagent in chemical reactions. It is also utilized in the development of new materials and polymers .

Biology: In biological research, this compound is used as a model molecule to study lipid metabolism and enzymatic reactions involving ester bonds. It is also employed in the formulation of biocompatible materials for medical applications .

Medicine: It is also investigated for its role in the development of new pharmaceuticals .

Industry: In industrial applications, this compound is used as an emulsifier, surfactant, and stabilizer in various formulations. It is also employed in the production of cosmetics, personal care products, and food additives .

Mechanism of Action

The mechanism of action of 10-Hydroxyoctadecanoic acid, monoester with glycerol involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also serve as a substrate for lipase enzymes, which hydrolyze the ester bond to release glycerol and 10-hydroxyoctadecanoic acid. These interactions and enzymatic reactions are crucial for its biological and industrial applications .

Comparison with Similar Compounds

  • Stearic acid, monoester with glycerol
  • Oleic acid, monoester with glycerol
  • Palmitic acid, monoester with glycerol

Comparison: 10-Hydroxyoctadecanoic acid, monoester with glycerol is unique due to the presence of a hydroxyl group on the octadecanoic acid chain, which imparts different chemical and physical properties compared to other monoesters. This hydroxyl group enhances its solubility in water and its reactivity in chemical reactions. Additionally, the presence of the hydroxyl group allows for further functionalization, making it a versatile compound for various applications .

Properties

CAS No.

71929-21-0

Molecular Formula

C21H42O5

Molecular Weight

374.6 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl 10-hydroxyoctadecanoate

InChI

InChI=1S/C21H42O5/c1-2-3-4-5-8-11-14-19(24)15-12-9-6-7-10-13-16-21(25)26-20(17-22)18-23/h19-20,22-24H,2-18H2,1H3

InChI Key

HZDWVQJHUMNEFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)OC(CO)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.